

Protocol for Angiopep-2 Functionalization of Liposomes for Targeted Drug Delivery

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Compound of Interest

Compound Name: Angiopeptin

Cat. No.: B12286003

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiopep-2, a 19-amino acid peptide, is a ligand that targets the low-density lipoprotein receptor-related protein 1 (LRP1).[1][2] LRP1 is overexpressed on the endothelial cells of the blood-brain barrier (BBB) and on glioma cells, making Angiopep-2 an effective targeting moiety for drug delivery to the brain.[1][2] Functionalizing liposomes with Angiopep-2 can enhance the transport of therapeutic payloads across the BBB and improve their accumulation in brain tumors.[3] This document provides a detailed protocol for the functionalization of liposomes with Angiopep-2 using the widely employed maleimide-thiol conjugation chemistry via a post-insertion method.

Experimental Protocols

This section details the materials and step-by-step procedures for preparing Angiopep-2 functionalized liposomes.

Materials

- Lipids:
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
- Peptide:
 - Angiopep-2 with a C-terminal cysteine residue (Angiopep-2-Cys)
- Buffers and Reagents:
 - Chloroform
 - Methanol
 - Phosphate-buffered saline (PBS), pH 7.4
 - HEPES buffer (pH 6.5-7.0)
 - TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
 - Sephadex G-50 or similar size-exclusion chromatography column
 - Reagents for phosphorus assay (e.g., Bartlett assay)
 - Deionized water

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing a maleimide-functionalized lipid (DSPE-PEG2000-Maleimide) using the thin-film hydration method.

- Lipid Film Hydration:
 - In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-Maleimide in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000-Maleimide).

- Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
- Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
- Hydration and Sizing:
 - Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Sequentially pass the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a liposome extruder.

Protocol 2: Conjugation of Angiopep-2 to Liposomes via Post-Insertion

This protocol details the conjugation of the thiol-containing Angiopep-2 peptide to the maleimide groups on the surface of the pre-formed liposomes.

- Activation of Thiol Group on Angiopep-2:
 - Dissolve the Angiopep-2-Cys peptide in a degassed buffer (e.g., HEPES buffer, pH 6.5-7.0).
 - To ensure the cysteine's thiol group is in its reduced, reactive state, add a 2-3 molar excess of TCEP hydrochloride. Incubate for 30 minutes at room temperature.
- Conjugation Reaction:
 - Add the activated Angiopep-2-Cys solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to DSPE-PEG2000-Maleimide is 1:3.
 - Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The reaction involves the formation of a stable thioether bond

between the maleimide group on the liposome and the thiol group on the Angiopep-2 peptide.

- Purification of Functionalized Liposomes:
 - Remove unconjugated Angiopep-2 from the liposome suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column) with PBS (pH 7.4) as the mobile phase. The larger liposomes will elute first, followed by the smaller, unconjugated peptide.
 - Collect the fractions containing the liposomes.
- Characterization and Storage:
 - Determine the concentration of liposomes by quantifying the phospholipid content using a phosphorus assay.
 - Characterize the Angiopep-2 functionalized liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Store the purified Angiopep-2 functionalized liposomes at 4°C.

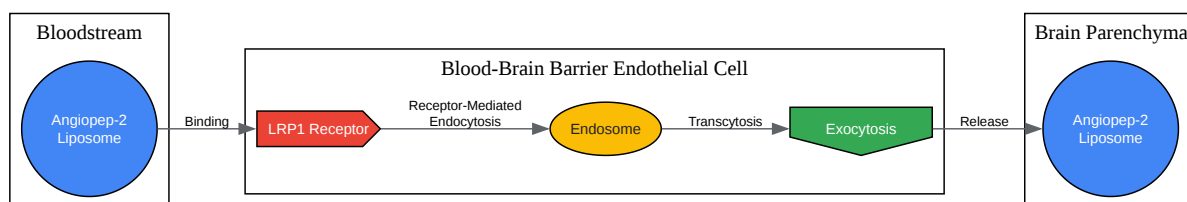
Data Presentation

The following table summarizes typical quantitative data for Angiopep-2 functionalized liposomes from various studies. Note that the specific values can vary depending on the exact lipid composition, preparation method, and Angiopep-2 density.

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Angiopep-2 Molecules per Nanoparticle (approx.)	Reference
Angiopep-2-functionalized polymersomes	~135	Not Reported	Not Reported	~160	[4]
Angiopep-2-functionalized nanoparticles	147.1 ± 2.7	Not Reported	Not Reported	Not Reported	[5]
Angiopep-2-functionalized polymersomes	Not Reported	Not Reported	Not Reported	Conjugation efficiency of 24%	[6]
Angiopep-2-conjugated Doxorubicin-loaded nanoparticles	161.9 ± 24.4	< 0.3	Not Reported	Not Reported	[7]

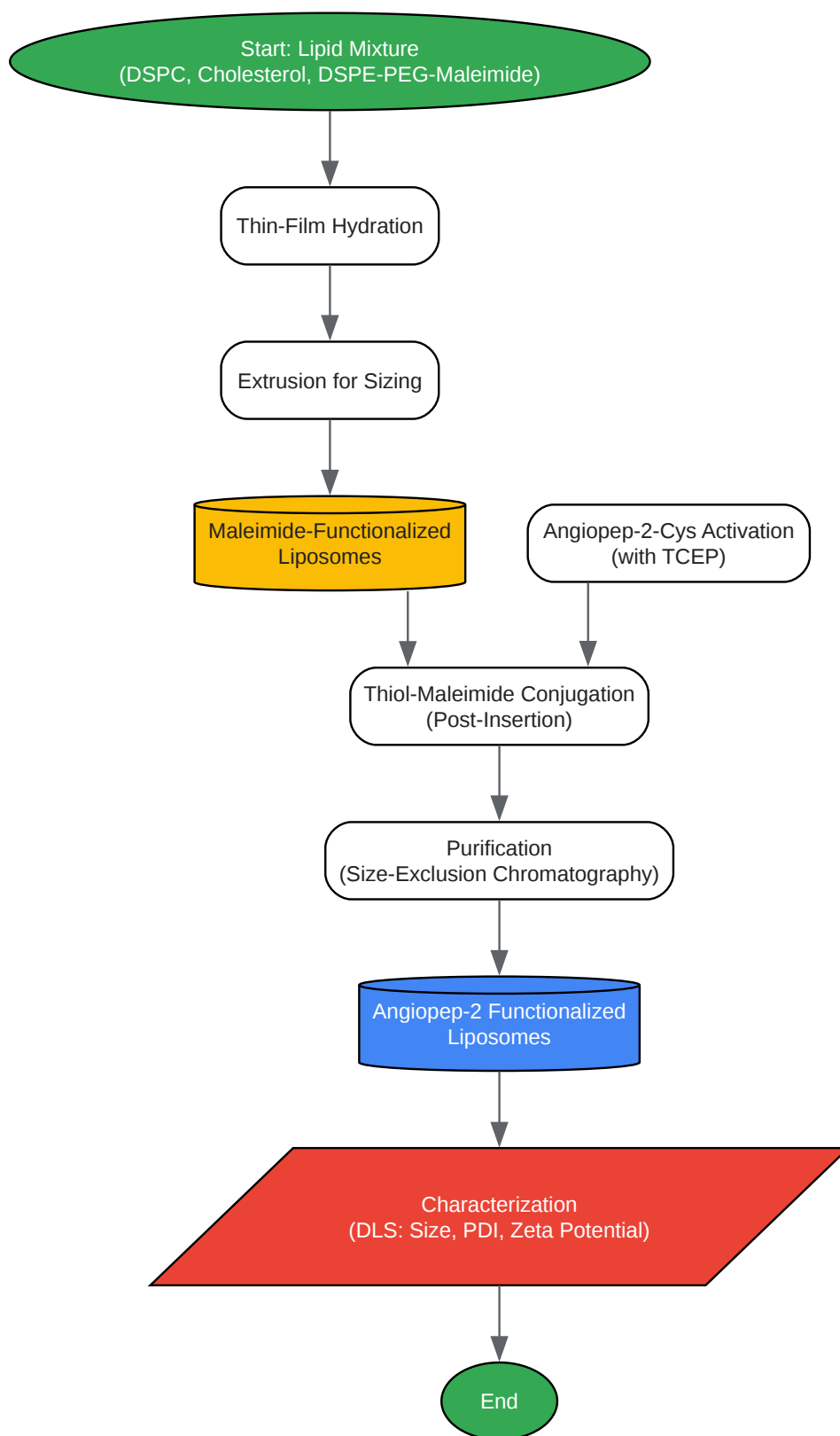
Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams



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Caption: LRP1-mediated transcytosis of Angiopep-2 liposomes across the BBB.



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Caption: Workflow for Angiopep-2 functionalization of liposomes.

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